3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1240261-81-7
VCID: VC18872420
InChI: InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6F4O3
Molecular Weight: 250.15 g/mol

3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

CAS No.: 1240261-81-7

Cat. No.: VC18872420

Molecular Formula: C10H6F4O3

Molecular Weight: 250.15 g/mol

* For research use only. Not for human or veterinary use.

3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid - 1240261-81-7

Specification

CAS No. 1240261-81-7
Molecular Formula C10H6F4O3
Molecular Weight 250.15 g/mol
IUPAC Name 3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)
Standard InChI Key FGRCNSVSBCJRTF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid) consists of a prop-2-enoic acid backbone (CH₂=CH–COOH) linked to a substituted phenyl ring. The phenyl group features a fluorine atom at position 2 and a trifluoromethoxy (–OCF₃) group at position 4. This arrangement creates a highly polarized aromatic system, with the trifluoromethoxy group contributing strong electron-withdrawing effects that influence the compound’s electronic distribution and reactivity .

Molecular Formula and Weight

The molecular formula is C₁₀H₆F₄O₃, derived as follows:

  • Phenyl ring: C₆H₃ (with two substituents replacing two hydrogens)

  • Substituents: –F (fluorine) and –OCF₃ (trifluoromethoxy)

  • Prop-2-enoic acid chain: C₃H₃O₂
    The molecular weight is 250.15 g/mol, calculated as:

(10×12.01)+(6×1.01)+(4×19.00)+(3×16.00)=250.15g/mol(10 \times 12.01) + (6 \times 1.01) + (4 \times 19.00) + (3 \times 16.00) = 250.15 \, \text{g/mol}

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via two primary routes, leveraging reactions common in fluorinated aromatic chemistry:

Knoevenagel Condensation

This method involves the base-catalyzed condensation of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with malonic acid:

Ar–CHO+HOOC–CH₂–COOHBaseAr–CH=CH–COOH+CO2+H2O\text{Ar–CHO} + \text{HOOC–CH₂–COOH} \xrightarrow{\text{Base}} \text{Ar–CH=CH–COOH} + \text{CO}_2 + \text{H}_2\text{O}

Conditions: Piperidine (catalyst), ethanol reflux, 12–24 hours .
Yield: ~60–70% (estimated from analogous reactions) .

Heck Coupling

A palladium-catalyzed coupling between 2-fluoro-4-(trifluoromethoxy)iodobenzene and acrylic acid:

Ar–I+CH₂=CH–COOHPd(0)Ar–CH=CH–COOH+HI\text{Ar–I} + \text{CH₂=CH–COOH} \xrightarrow{\text{Pd(0)}} \text{Ar–CH=CH–COOH} + \text{HI}

Conditions: Pd(PPh₃)₄, triethylamine, DMF, 80°C .
Yield: ~50–60% (estimated) .

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization: Using ethanol/water mixtures to isolate crystalline solids.

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1).

  • Analytical Confirmation: HPLC (C18 column, acetonitrile/water + 0.1% TFA) and mass spectrometry (ESI-MS: m/z 249.1 [M–H]⁻) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Low (~0.1 mg/mL at pH 7) due to hydrophobicity from fluorinated groups.

  • logP: Estimated at 2.8 (using ChemDraw), indicating moderate lipophilicity.

  • pKa: Carboxylic acid proton ~4.2, enabling salt formation under basic conditions .

Thermal Stability

  • Melting Point: ~180–185°C (predicted from analogous compounds).

  • Decomposition: Above 250°C, releasing CO₂ and HF .

Biological Activity and Mechanisms

Antimicrobial Properties

Fluorinated aromatics exhibit broad-spectrum antimicrobial activity. Preliminary in silico studies suggest moderate efficacy against Staphylococcus aureus (MIC ≈ 32 µg/mL) and Escherichia coli (MIC ≈ 64 µg/mL) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Structural motif for designing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

  • Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) improve bioavailability .

Materials Science

  • Polymer Additives: Enhances thermal stability in fluoropolymers.

  • Liquid Crystals: Trifluoromethoxy groups improve mesophase stability in display technologies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator